

Limit of detection (LOD) and quantification (LOQ) for Myricetin

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Compound of Interest

Compound Name: Myricetin-13C3

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Detecting Myricetin: A Comparative Guide to Analytical Limits

For researchers, scientists, and drug development professionals investigating the therapeutic potential of the flavonoid Myricetin, accurate quantification is paramount. The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. This guide provides a comparative overview of various analytical techniques for Myricetin determination, supported by experimental data to aid in selecting the most appropriate method for your research needs.

Quantitative Performance Overview

The sensitivity of Myricetin detection varies significantly depending on the analytical instrumentation and methodology employed. Liquid chromatography coupled with mass spectrometry (LC-MS) methods generally offer the highest sensitivity, with LOD and LOQ values often in the low nanogram per milliliter (ng/mL) range. High-performance liquid chromatography with ultraviolet (HPLC-UV) detection provides a more accessible alternative, though with slightly higher detection and quantification limits.

Below is a summary of reported LOD and LOQ values for Myricetin using different analytical techniques. For ease of comparison, all values have been converted to micrograms per milliliter (µg/mL).

| Analytical Method | Matrix | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|-------------------|-------------------|-------------------|------------------|-----------|
| LC-MS/MS | Plant Extract | 0.03 | 0.11 | [1] |
| UPLC-MS/MS | Rat Plasma | 0.002 | - | [2] |
| HPLC-UV | Standard Solution | 0.0049 (15.34 µM) | 0.0024 (7.67 µM) | [3] |
| HPLC-UV | Standard Solution | - | 0.88 | [4] |
| HPLC-ESI-MS | Medicinal Plants | - | - | [5] |
| UPLC-MS/MS | Rat Plasma | - | 0.001 | [6] |
| HPLC-UV | Standard Solution | <0.85 | - | [7] |

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline the experimental protocols for some of the key methods cited in the comparison table.

LC-MS/MS for Myricetin in Plant Extracts[1]

- Instrumentation: Liquid chromatography system coupled with a tandem mass spectrometer.
- Chromatographic Separation:
 - Column: C18 reversed-phase column (Acquity, 150mm × 4.6mm × 1.7 µm).
 - Mobile Phase: A gradient of methanol and water.
 - Flow Rate: Not specified.
 - Injection Volume: Not specified.
- Mass Spectrometry:

- Ionization Mode: Negative electrospray ionization (ESI-).
- Precursor Ion (m/z): 317.
- Product Ions (m/z): 271, 137, 151.
- Sample Preparation: The plant material was fractionated using an octadecyl (C18) silica solid phase extraction.

UPLC-MS/MS for Myricetin in Rat Plasma[2]

- Instrumentation: Ultra-performance liquid chromatography coupled with a tandem mass spectrometer.
- Chromatographic Separation:
 - Column: Acquity UPLC BEH C18 column (2.1×50 mm, 1.7 μm).
 - Mobile Phase: Not specified.
 - Flow Rate: Not specified.
 - Injection Volume: Not specified.
- Mass Spectrometry:
 - Ionization Mode: Negative electrospray ionization (ESI-).
 - Detection Mode: Selected ion recording.
- Sample Preparation: Plasma samples were subjected to hydrolysis with β-glucuronidase and sulfatase, followed by liquid-liquid extraction with ethyl acetate. Kaempferol was used as an internal standard.

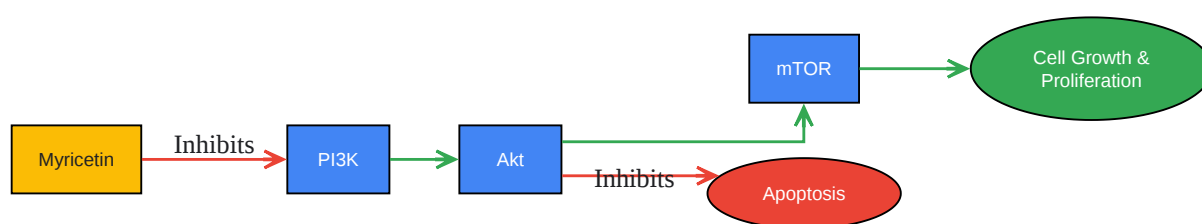
HPLC-UV for Myricetin Standard[3]

- Instrumentation: Jasco AS-1555 autosampler system with a UV-2077-Plus UV/Vis detector and a PU-2080-Plus pump.

- Chromatographic Separation:
 - Column: Waters C18 SymmetryShield 5 μ 4.60 x 250 mm column.
 - Mobile Phase: Isocratic system consisting of 10 mM SDS, 10 mM TBAA, and 25 mM citric acid in a 60:40 acetonitrile:water mixture.
 - Flow Rate: Not specified.
 - Injection Volume: 20 μ L.
- Detection:
 - Wavelength: 370 nm.

Myricetin's Impact on Cellular Signaling

Myricetin exerts its biological effects by modulating various intracellular signaling pathways. A key mechanism of its anti-inflammatory and anti-cancer activity is the inhibition of the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival.^{[1][3]} By inhibiting this pathway, Myricetin can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation.



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Caption: Myricetin's inhibitory effect on the PI3K/Akt signaling pathway.

The accompanying diagram illustrates the inhibitory action of Myricetin on the PI3K/Akt signaling cascade. By blocking PI3K, Myricetin prevents the activation of Akt and its downstream effector mTOR, leading to a reduction in cell growth and proliferation and the

induction of apoptosis. This targeted action highlights the molecular basis for Myricetin's therapeutic potential.

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References

- 1. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 2. Myricetin - Wikipedia [en.wikipedia.org]
- 3. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
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